![molecular formula C11H16N6OS B6533580 2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide CAS No. 1060205-36-8](/img/structure/B6533580.png)
2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide
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Overview
Description
“2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These compounds have been evaluated for their antiproliferative activity against several cancer cell lines .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the design and creation of a hydrazone moiety . The synthesized compounds demonstrated moderate to good activity against selected cancer cell lines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include the condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .
Scientific Research Applications
Drug Discovery and Medicinal Chemistry
1,2,3-Triazoles are privileged structural motifs in drug discovery. Despite their absence in nature, they find extensive use due to their stability, aromatic character, and hydrogen bonding ability. F5061-0201, with its 1,2,3-triazole core, shares similarities with amide bonds. Several medicinal compounds containing this motif are available in the market, including anticonvulsants, antibiotics, and anticancer drugs .
Organic Synthesis and Click Chemistry
The synthesis of 1,2,3-triazoles has been a subject of intense research. Notably, click chemistry approaches have gained prominence. F5061-0201 can serve as a valuable building block in organic synthesis due to its versatile reactivity. Researchers often employ it in the construction of complex molecules and functional materials .
Polymer Chemistry and Supramolecular Assemblies
1,2,3-Triazoles contribute to polymer chemistry and supramolecular systems. Incorporating F5061-0201 into polymer chains can enhance material properties, such as mechanical strength and thermal stability. Additionally, it participates in self-assembly processes, leading to functional nanostructures .
Bioconjugation and Chemical Biology
Bioconjugation strategies utilize 1,2,3-triazoles for linking biomolecules (e.g., proteins, peptides, and nucleic acids) to other entities. F5061-0201 can serve as a versatile linker in bioconjugates, facilitating targeted drug delivery, imaging, and diagnostics. Its stability and biocompatibility make it an attractive choice .
Fluorescent Imaging and Materials Science
Researchers exploit 1,2,3-triazoles for fluorescent imaging probes. F5061-0201, when modified with appropriate fluorophores, can selectively label cellular components, aiding in visualizing biological processes. Moreover, these compounds contribute to the design of luminescent materials for optoelectronics and sensors .
Biological Activity and Targeted Inhibition
Recent studies highlight F5061-0201’s biological activity. It acts as an inhibitor for specific enzymes and receptors. For instance, it shows promise as a USP28 inhibitor, which could have implications in cancer therapy. Additionally, its potential in treating cardiovascular disorders and hyperproliferative conditions warrants further investigation .
Future Directions
The future directions for the research on “2-({3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-propylacetamide” and its derivatives could involve further investigation of their antiproliferative activity against various cancer cell lines . Additionally, the development of new USP28 inhibitors for exploring the roles of deubiquitinase in cancers could be a potential future direction .
Mechanism of Action
Target of Action
The primary targets of F5061-0201 are yet to be identified. Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been evaluated for their antiproliferative activity against several cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have shown to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of Bcl-2 and Mcl-1 .
Biochemical Pathways
Based on the mode of action of similar compounds, it’s plausible that f5061-0201 may affect pathways related to apoptosis, particularly those involving the mitochondria .
Result of Action
Similar compounds have shown to induce apoptosis in cancer cells , suggesting that F5061-0201 may have similar effects.
properties
IUPAC Name |
2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6OS/c1-3-5-12-8(18)6-19-11-9-10(13-7-14-11)17(4-2)16-15-9/h7H,3-6H2,1-2H3,(H,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJYKLOYJJPHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC=NC2=C1N=NN2CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-propylacetamide |
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